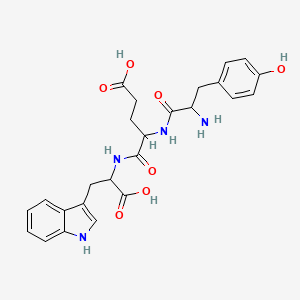

H-Tyr-Glu-Trp-OH

Description

Significance of Peptide Architecture in Biological Systems

The architecture of a peptide, defined by its amino acid sequence (primary structure) and the resulting three-dimensional conformation (secondary, tertiary, and quaternary structures), is paramount to its biological function. The sequence of amino acids determines how the peptide folds and interacts with its environment and specific biological targets, such as receptors and enzymes. genscript.com

The peptide bond itself possesses a rigid, planar character due to resonance, which limits the conformational freedom of the peptide backbone. However, rotational freedom around the bonds to the alpha-carbon allows the peptide to adopt specific secondary structures, such as alpha-helices and beta-sheets. These, in turn, fold into a unique tertiary structure. For a tripeptide like H-Tyr-Glu-Trp-OH, while it does not form extensive secondary structures, its specific sequence dictates a defined conformation that influences its potential interactions.

The side chains of the amino acids play a crucial role in these interactions. The aromatic rings of tyrosine and tryptophan can engage in hydrophobic and pi-stacking interactions, while the hydroxyl group of tyrosine and the carboxyl group of glutamic acid can form hydrogen bonds and electrostatic interactions, respectively. wikipedia.org The precise spatial arrangement of these functional groups, dictated by the peptide's architecture, is the basis for its specificity and biological activity.

The Tripeptide Motif this compound within the Context of Bioactive Peptides

Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. Many bioactive peptides are tripeptides, and their effects are highly dependent on their amino acid composition and sequence. nih.gov

While direct and extensive research specifically documenting the bioactivity of this compound is not widely available in public literature, the constituent amino acids and their arrangement within the tripeptide suggest potential areas of biological significance. For instance, peptides containing tryptophan and tyrosine have been investigated for various biological activities. A study on the dipeptide Trp-Tyr demonstrated its ability to potently stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in regulating blood sugar. nih.gov Furthermore, a tetrapeptide containing the Trp-Tyr sequence, Gly-Thr-Trp-Tyr, has been shown to improve spatial memory functions. nih.gov

The presence of the Glu-Trp dipeptide sequence within this compound is also of interest. The dipeptide H-Glu-Trp-OH has been identified as a substrate for the enzyme aminopeptidase (B13392206) W. researchgate.net This suggests that this compound could potentially be a substrate for or an inhibitor of certain peptidases, which could modulate various physiological processes.

The potential for enzymatic cleavage of this compound is an important consideration for its bioactivity. Enzymes like chymotrypsin (B1334515), for example, preferentially cleave peptide bonds at the C-terminus of aromatic amino acids such as tryptophan and tyrosine. expasy.org This means that in a biological system, this compound could be processed into smaller peptides or individual amino acids, which may themselves have distinct biological effects.

Historical Context of Tripeptide Research and Related Analogues

The study of peptides has a rich history that dates back to the early 20th century. The German chemist Emil Fischer is credited with the discovery of the peptide bond in 1902 and the first synthesis of a dipeptide, glycyl-glycine. researchgate.net His work laid the foundation for understanding the structure of proteins and peptides.

The field of peptide chemistry advanced significantly with the development of methods for peptide synthesis. A major breakthrough was the introduction of protecting groups for amino acids by Max Bergmann and Leonidas Zervas in 1932, which allowed for the controlled, stepwise synthesis of peptides. nih.gov This was followed by the revolutionary development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s. researchgate.net SPPS dramatically simplified and accelerated the process of peptide synthesis, making a wide variety of peptides, including tripeptides and their analogues, readily accessible for research. researchgate.net

Early research on tripeptides focused on their role as components of larger proteins and their basic chemical properties. One of the most extensively studied tripeptides is Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), a crucial antioxidant found in most forms of life. nih.gov The discovery and elucidation of the function of such naturally occurring tripeptides spurred further investigation into the potential biological roles of other tripeptide sequences.

The exploration of tripeptide analogues has been a key strategy in drug discovery and in understanding structure-activity relationships. By systematically substituting amino acids within a tripeptide sequence, researchers can probe the importance of each residue for its biological activity. This approach has led to the development of numerous peptide-based drugs and research tools. While specific historical research focusing solely on this compound is not prominent, the broader history of tripeptide research provides the context and the chemical tools that enable the synthesis and potential investigation of this and other novel peptide sequences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7/c26-18(11-14-5-7-16(30)8-6-14)23(33)28-20(9-10-22(31)32)24(34)29-21(25(35)36)12-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,20-21,27,30H,9-12,26H2,(H,28,33)(H,29,34)(H,31,32)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMTVLSRTQDWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Tyr Glu Trp Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. chempep.com Two primary strategies, Fmoc/tBu and Boc/Bzl, dominate the field, differing mainly in the chemistry of the Nα-amino protecting group and the corresponding side-chain protection scheme.

Fmoc/tBu Strategy Optimization for H-Tyr-Glu-Trp-OH

The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most widely used approach for SPPS due to its mild reaction conditions. rsc.org It is an orthogonal protection scheme, meaning the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (tBu-based) are removed under different chemical conditions. nih.govbiosynth.comiris-biotech.de

The synthesis of this compound via the Fmoc/tBu strategy proceeds C-terminally to N-terminally. The process begins with the anchoring of Fmoc-Trp(Boc)-OH to a suitable resin. The synthesis cycle involves two key steps:

Fmoc Deprotection: The Nα-Fmoc group is removed using a mild base, typically a 20% solution of piperidine (B6355638) in N,N'-dimethylformamide (DMF). researchgate.net

Coupling: The next Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH, then Fmoc-Tyr(tBu)-OH) is activated and coupled to the free N-terminus of the resin-bound peptide.

Optimization for this specific tripeptide involves selecting appropriate coupling reagents to ensure high efficiency and minimize racemization. Acyluronium/aminium salts like HBTU and TBTU, or acylphosphonium salts like PyBOP, are popular choices that convert the amino acid into an active ester in the presence of a base like N,N-Diisopropylethylamine (DIPEA). chempep.com The final step involves cleavage of the peptide from the resin and simultaneous removal of the acid-labile side-chain protecting groups (tBu, OtBu, and Boc) using a strong acid cocktail, commonly 95% Trifluoroacetic acid (TFA) with scavengers. iris-biotech.dersc.org

| Feature | Description |

| Nα-Protection | Fmoc (Fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | Acid-labile groups: tBu (Tyrosine), OtBu (Glutamic Acid), Boc (Tryptophan) |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Coupling Reagents | HBTU, TBTU, PyBOP, DIC/OxymaPure with a base (e.g., DIPEA) researchgate.netchempep.com |

| Final Cleavage | Strong acid, typically 95% TFA with scavengers (e.g., water, TIS, EDT) chempep.com |

| Key Advantage | Mild conditions for Nα-deprotection, avoiding repetitive harsh acid treatments. nih.gov |

Boc/Bzl Strategy Considerations for this compound

The tert-Butyloxycarbonyl (Boc)/Benzyl (B1604629) (Bzl) strategy is the classical method of SPPS. seplite.com This approach uses the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. seplite.com

The synthesis cycle involves:

Boc Deprotection: The Boc group is removed with a moderately strong acid, such as 25-50% TFA in Dichloromethane (DCM). seplite.comchempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine. seplite.com

Coupling: The next Boc-protected amino acid is coupled, often activated with N,N'-Dicyclohexylcarbodiimide (DCC). seplite.com

A major consideration for this strategy is the final cleavage step, which requires very strong and hazardous acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the benzyl-based side-chain protecting groups and cleave the peptide from the resin. chempep.comseplite.com While robust, the harshness of this final step can lead to degradation of sensitive residues like Tryptophan. chempep.com

| Feature | Description |

| Nα-Protection | Boc (tert-Butyloxycarbonyl) |

| Side-Chain Protection | Benzyl-based groups (e.g., Bzl for Tyrosine, OBzl for Glutamic Acid) |

| Boc Deprotection | Moderate acid, typically 25-50% TFA in DCM chempep.com |

| Coupling Reagents | Carbodiimides (e.g., DCC) seplite.com |

| Final Cleavage | Strong, hazardous acids (e.g., HF, TFMSA) seplite.com |

| Key Disadvantage | Harsh final cleavage conditions can degrade sensitive peptides. chempep.com |

Protecting Group Selection and De-protection Strategies for Tyrosine, Glutamic Acid, and Tryptophan Residues

Tyrosine (Tyr): The phenolic hydroxyl group is reactive and requires protection. In the Fmoc strategy, the tert-butyl (tBu) ether is standard, as it is stable to piperidine but easily cleaved by TFA. creative-peptides.com In the Boc strategy, the benzyl (Bzl) ether is common, though it can be partially removed by TFA. peptide.com For greater stability, groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) or 2-bromobenzyloxycarbonyl (2-Br-Z) are used, which require HF for removal. peptide.com

Glutamic Acid (Glu): The γ-carboxyl group must be protected to prevent side reactions. The tert-butyl ester (OtBu) is the protecting group of choice in the Fmoc/tBu strategy. creative-peptides.com For the Boc/Bzl strategy, benzyl (OBzl) or cyclohexyl (OcHex) esters are typically employed. creative-peptides.comumich.edu

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification by electrophiles generated during deprotection steps. peptide.com While it can sometimes be used without protection in Fmoc synthesis, this is risky. peptide.com A common and highly recommended strategy is to protect the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH). This group minimizes side reactions, particularly alkylation from carbocations released from other protecting groups or resins during acid cleavage. rsc.orgpeptide.com In the Boc strategy, the indole nitrogen is often protected with a formyl (For) group, which is labile to HF but must be removed under specific conditions if other cleavage reagents are used. chempep.compeptide.com

| Amino Acid | Fmoc/tBu Strategy Protecting Group | Boc/Bzl Strategy Protecting Group | Deprotection Condition |

| Tyrosine (Tyr) | tBu (tert-butyl) creative-peptides.com | Bzl (benzyl), 2,6-Cl2Bzl peptide.com | TFA (for tBu); HF (for Bzl, 2,6-Cl2Bzl) peptide.com |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) creative-peptides.com | OBzl (benzyl ester), OcHex (cyclohexyl ester) creative-peptides.com | TFA (for OtBu); HF (for OBzl, OcHex) |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) peptide.com | For (formyl) peptide.com | TFA (for Boc); HF or piperidine (for For) chempep.compeptide.com |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is the classical method where all reactions, including coupling and deprotection, are carried out in a homogeneous solution. libretexts.org Unlike solid-phase methods, intermediates at each stage of the synthesis must be isolated and purified, typically by extraction, precipitation, or crystallization. acs.orgresearchgate.net

The general workflow for synthesizing this compound would involve a stepwise elongation:

Protecting the N-terminus of one amino acid (e.g., Boc-Glu-OH) and the C-terminus of another (e.g., H-Trp-OMe).

Coupling the two protected amino acids using a reagent like DCC to form the dipeptide (Boc-Glu-Trp-OMe). libretexts.org

Purifying the dipeptide.

Selectively deprotecting either the N-terminus or C-terminus to allow for the addition of the next amino acid (Tyrosine).

Repeating the coupling and purification steps.

Finally, removing all protecting groups to yield the target tripeptide. researchgate.net

While more labor-intensive and less easily automated than solid-phase synthesis, the solution-phase approach allows for the purification and characterization of all intermediates, which can be advantageous for ensuring the purity of the final product and is highly scalable for large-quantity production. chempep.com

Chemoenzymatic Synthesis of Related Peptide Segments

Chemoenzymatic peptide synthesis leverages the high stereoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.gov This approach avoids the need for extensive side-chain protection and deprotection steps and minimizes the risk of racemization. nih.gov

Enzymes like papain, trypsin, or α-chymotrypsin can be used in their "reverse" function to form, rather than hydrolyze, peptide bonds. nih.gov For the synthesis of segments related to this compound, an enzyme with appropriate substrate specificity would be chosen. For instance, papain has been shown to catalyze the oligomerization of hydrophobic amino acids like Tyrosine and Tryptophan. nih.gov The synthesis is typically performed by reacting a C-terminally activated amino acid (e.g., an ester) with an N-terminally unprotected amino acid. The reaction equilibrium is shifted towards synthesis by carefully controlling conditions such as pH, temperature, and substrate concentration, or by using organic co-solvents. nih.govpsu.edu This method is particularly valuable for producing peptide segments cleanly, which can then be used in fragment condensation strategies.

Fragment Condensation Strategies in this compound Synthesis

Fragment condensation is a hybrid approach that combines the strengths of stepwise synthesis (either solid-phase or solution-phase) with the coupling of larger, pre-synthesized peptide segments. chempep.com For a tripeptide like this compound, this strategy could involve synthesizing a dipeptide fragment, such as H-Glu-Trp-OH, and then coupling it to a protected tyrosine derivative.

Stereoselective Synthesis of this compound Enantiomers

The primary and most direct strategy for synthesizing a specific stereoisomer of this compound is to use enantiomerically pure amino acid building blocks from the outset. In this approach, the desired L- or D- enantiomers of Tyrosine, Glutamic Acid, and Tryptophan are sequentially coupled together using standard peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS). This method involves protecting the functional groups of the amino acids and coupling them in a stepwise fashion on a solid resin support. google.com By using exclusively L-amino acids (L-Tyr, L-Glu, L-Trp) or a defined sequence of L- and D-amino acids, the stereochemical integrity of the final peptide is preserved, yielding a single, enantiomerically pure product. This avoids the formation of complex mixtures of diastereomers that would be difficult and costly to separate.

In cases where a mixture of stereoisomers is synthesized, or to verify the enantiomeric purity of a product, specialized analytical and separation techniques are required. These methods exploit the subtle differences in how enantiomers interact with a chiral environment.

Chromatographic Resolution of Enantiomers

If a synthesis results in a mixture of this compound stereoisomers, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for their separation and analysis. sigmaaldrich.commdpi.com CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus enabling their separation. mdpi.com Macrocyclic glycopeptides, for example, are effective CSPs for the direct analysis of underivatized amino acids and are compatible with aqueous mobile phases suitable for peptides. sigmaaldrich.com

Another approach is the indirect method, where the enantiomeric peptide mixture is first reacted with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. mdpi.comnih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral (achiral) chromatography techniques like conventional HPLC or gas chromatography (GC). mdpi.comnih.gov After separation, the chiral auxiliary can be cleaved to yield the isolated, pure enantiomers.

| Method | Principle | Application to this compound | Key Advantages |

| Direct Chiral HPLC | Enantiomers are separated on a Chiral Stationary Phase (CSP) due to differential transient diastereomeric complex formation. sigmaaldrich.commdpi.com | The peptide mixture is passed through an HPLC column packed with a CSP (e.g., teicoplanin-based) that selectively retains one stereoisomer longer than the other. sigmaaldrich.com | Direct analysis without sample modification; avoids potential side reactions from derivatization. sigmaaldrich.com |

| Indirect Chiral GC/HPLC | Enantiomers are reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on a standard achiral column. nih.govnih.gov | The peptide's free amine or carboxyl groups are reacted with a CDA. The resulting diastereomers are separated via standard chromatography. | High separation efficiency is often achievable; compatible with a wide range of standard chromatography systems. nih.gov |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. researchgate.net | An enzyme like Candida antarctica lipase (B570770) A (CAL-A) could potentially be used to selectively acylate one stereoisomer of a precursor nitrile or ester of this compound. researchgate.net | High enantioselectivity under mild reaction conditions. |

Table 1. Summary of Stereoselective Resolution Methodologies Applicable to this compound Stereoisomers.

Chiral Derivatizing Agents (CDAs)

A variety of CDAs are available for the indirect resolution of amino acids and peptides. The choice of agent depends on the functional groups present in the molecule. For a peptide like this compound, the N-terminal amine is a primary target for derivatization.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Reference |

| o-Phthalaldehyde (OPA) with chiral thiols (e.g., N-acetyl-L-cysteine) | Primary Amines | Fluorescent isoindole diastereomers | nih.gov |

| (S)-Naproxen chloride ((S)-NAP) | Primary/Secondary Amines | Amide diastereomers | nih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Primary/Secondary Amines | Diastereomeric adducts | |

| 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) | Primary/Secondary Amines | Diastereomeric adducts |

Table 2. Examples of Chiral Derivatizing Agents for the Resolution of Peptides.

Ultimately, the most efficient and preferred method for obtaining a specific enantiomer of this compound is through stereocontrolled synthesis using enantiopure starting materials. This approach is foundational to modern peptide chemistry, ensuring that the resulting peptide has the precise three-dimensional structure required for its intended function. nih.govgoogle.com

Advanced Peptide Modification and Derivatization Studies of H Tyr Glu Trp Oh

N-Terminal and C-Terminal Modifications

N-Terminal Modifications: The free amino group at the N-terminus is a common site for acylation. Acetylation, for instance, is a widespread modification that neutralizes the positive charge of the N-terminal amine. sigmaaldrich.com This can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. sigmaaldrich.comnih.gov Other modifications include the attachment of fatty acids, such as myristoylation or palmitoylation, which adds hydrophobic groups to enhance membrane association. nih.govditki.com Furthermore, the N-terminus can be functionalized with specific tags for analytical purposes, such as fluorescent labels like Dansyl or chromophores like 2,4-Dinitrophenyl. sigmaaldrich.com

C-Terminal Modifications: At the other end of the peptide, the C-terminal carboxyl group is often modified to an amide (amidation). sigmaaldrich.com This process removes the negative charge of the carboxylate, which can prevent degradation by certain carboxypeptidases and mimic the structure of many naturally occurring proteins. sigmaaldrich.comwikipedia.org Derivatization strategies can also convert the carboxyl group into other functional groups. For example, a highly efficient method involves derivatizing all peptide carboxyl groups—including the C-terminus and the glutamic acid side chain—with tertiary or quaternary amines to improve ionization efficiency in mass spectrometry. nih.gov

| Modification Type | Terminus | Common Reagent/Process | Primary Purpose | Citation |

| Acetylation | N-Terminal | Acetic Anhydride | Neutralize charge, increase stability | sigmaaldrich.com |

| Amidation | C-Terminal | Solid-phase synthesis resin (e.g., Rink Amide) | Neutralize charge, increase stability, mimic native proteins | sigmaaldrich.com |

| Myristoylation | N-Terminal | Myristoyl-CoA, N-myristoyltransferase | Increase hydrophobicity, membrane association | nih.gov |

| Fluorescent Labeling | N-Terminal | Dansyl chloride | Fluorescence-based assays | sigmaaldrich.com |

| Amine Derivatization | C-Terminal | Carbodiimide (B86325) chemistry | Improve ionization for mass spectrometry | nih.gov |

Side-Chain Modifications of Tyrosine, Glutamic Acid, and Tryptophan Residues

The distinct side chains of tyrosine, glutamic acid, and tryptophan offer orthogonal sites for chemoselective modifications, enabling the introduction of specific probes, structural constraints, or altered functionalities without affecting the peptide backbone.

The indole (B1671886) ring of tryptophan is a prime target for late-stage functionalization, with the C2 position being particularly reactive. nih.govnih.gov Tryptophan is often targeted for modification because it is the least abundant amino acid in proteomes, making it a useful chemical handle for site-selective chemistry. researchgate.netacs.org A variety of methods have been developed to introduce diverse functional groups at this position.

C2-Sulfenylation: A catalyst-free C2-sulfenylation using S-modified quinoline-containing thiosulfonate reagents allows for the efficient installation of groups like trifluoromethylthio (SCF₃) and arylthio moieties. nih.gov This reaction proceeds rapidly in trifluoroacetic acid (TFA), which serves as both a solvent and an activator. nih.gov

Photocatalytic C2-Alkylation: Visible-light-mediated photocatalysis enables the C2-alkylation of tryptophan residues. acs.org This method is operationally simple and tolerates a wide range of functional groups, allowing for the introduction of alkyl chains to the indole ring. researchgate.netacs.org

Palladium-Catalyzed C2-Arylation: The direct and selective C2 arylation of tryptophan can be achieved through palladium-catalyzed C-H activation with aryl iodides in water, preserving the peptide's structural integrity. researchgate.net

Photochemical Modification: Using N-carbamoylpyridinium salts and UV-B light, a selective modification of tryptophan can be achieved through a process believed to involve photoinduced electron transfer (PET). nih.gov

These modifications are valuable for creating peptide analogs with altered properties or for bioconjugation applications. nih.gov

The phenolic hydroxyl group of tyrosine is a versatile functional handle that can participate in hydrogen bonding and undergo various chemical reactions. nih.govrusselllab.org Its modification is crucial for studying signaling pathways and altering peptide-receptor interactions.

Phosphorylation: A key post-translational modification in cell signaling, the attachment of a phosphate (B84403) group to the tyrosine hydroxyl is catalyzed by protein kinases. sigmaaldrich.comrusselllab.org This introduces a negative charge and can dramatically alter the peptide's biological activity.

Hydroxylation: Tyrosine residues can be enzymatically converted to 3,4-dihydroxy-phenyl-L-alanine (DOPA) using tyrosinase. nih.gov The resulting DOPA residue is redox-active and can participate in cross-linking reactions. nih.gov

Olefination: A palladium-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported, introducing a vinyl group to the aromatic ring. rsc.org

Alkoxycarbonylation: The hydroxyl group can be protected during peptide synthesis by reacting it with chloroformic acid alkyl esters, forming alkoxycarbonyl derivatives. google.com

The ability to functionalize this group allows for the synthesis of peptides with tailored biophysical and biochemical properties. rsc.org

The side-chain carboxyl group of glutamic acid provides another site for modification, often targeted to neutralize its negative charge or to attach other molecules.

Esterification and Amidation: Standard peptide chemistry allows for the esterification or amidation of the glutamic acid side chain. This is often achieved using a protected glutamic acid derivative during solid-phase peptide synthesis where the side chain is coupled to a resin or reacted with an alcohol or amine. mdpi.com

Tertiary Amine Labeling: A method developed for comprehensive carboxyl group derivatization efficiently modifies glutamic acid side chains along with the C-terminus. nih.gov This reaction, using reagents like alkyl tertiary amines, achieves nearly complete labeling, which is beneficial for applications like electron transfer dissociation mass spectrometry. nih.gov

Conversion to Pyroglutamate (B8496135): Under certain esterification conditions (e.g., 2 M HCl in methanol (B129727) at 80 °C), γ-glutamyl peptides can cyclize to form a pyroglutamate (pGlu) residue. nih.gov This modification removes the N-terminal amine if glutamic acid is at the N-terminus, or it can occur as a side reaction during derivatization.

| Residue | Modification Site | Example Modification | Reagents/Method | Effect/Purpose | Citation |

| Tryptophan | Indole C2-position | C2-Sulfenylation | 8-quinoline thiosulfonate reagents in TFA | Introduce diverse functional groups (e.g., SCF₃) | nih.gov |

| Tryptophan | Indole C2-position | C2-Alkylation | Photocatalysis with bromodifluoroacetate | C-C bond formation, add alkyl groups | researchgate.netacs.org |

| Tyrosine | Phenolic Hydroxyl | Phosphorylation | Protein Kinases, ATP | Introduce negative charge, mimic cell signaling | sigmaaldrich.comrusselllab.org |

| Tyrosine | Phenolic Hydroxyl | Hydroxylation | Tyrosinase | Conversion to DOPA for cross-linking | nih.gov |

| Glutamic Acid | Side-Chain Carboxyl | Amidation/Esterification | Protected Glu, carbodiimide chemistry | Neutralize charge, conjugation | mdpi.comthermofisher.com |

| Glutamic Acid | Side-Chain Carboxyl | Tertiary Amine Labeling | EDC, N,N-dimethylethylenediamine | Improve MS analysis | nih.gov |

Isotopic Labeling Strategies for Structural and Mechanistic Investigations

Isotopic labeling of the H-Tyr-Glu-Trp-OH peptide is essential for detailed structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative mass spectrometry. This involves replacing specific atoms (¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, ²H).

Uniform labeling can be achieved by overexpressing a protein in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively. nih.gov For selective labeling of specific amino acid types like tyrosine and tryptophan, strategies have been developed using specifically labeled precursors. For instance, using 1,3-¹³C-glycerol as a carbon source in E. coli results in 100% ¹³C labeling at the Cα site for nine amino acids, including Tyr and Trp. nih.gov

Hydrogen-deuterium exchange (HDX) studies can also be performed, where exchangeable protons are replaced with deuterium (B1214612) from D₂O. The rate of exchange provides information on solvent accessibility and protein dynamics. Specific hydrogen isotope exchange at the indole ring of tryptophan and the phenol (B47542) ring of tyrosine has also been studied. nih.gov

For precise quantitative proteomics or metabolomics, fully labeled amino acids, such as L-Tryptophan (¹³C₁₁, 99%; ¹⁵N₂, 99%), can be incorporated during peptide synthesis. isotope.com

Incorporation of Non-Canonical Amino Acids into the this compound Sequence

Replacing one of the native amino acids in the Tyr-Glu-Trp sequence with a non-canonical amino acid (ncAA) is a powerful strategy to introduce novel chemical functionalities, probes, or to enhance peptide stability and activity. nih.govmdpi.com This is typically achieved by reprogramming the cellular translation machinery. nih.gov

One common method is nonsense codon suppression, where a stop codon (e.g., the amber codon TAG) is reassigned to code for an ncAA. nih.govresearchgate.net This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the ncAA and does not cross-react with endogenous components. nih.govmdpi.com Another approach involves using four-base (quadruplet) codons to expand the genetic code, which can even allow for the simultaneous incorporation of two different ncAAs into a single protein. nih.govresearchgate.net

A relevant example is the modification of minigastrin analogs, which contain a Tyr-Gly-Trp sequence. mdpi.comsemanticscholar.org In these studies, oxidation-sensitive methionine was replaced by the ncAA (N-Me)Nle (N-methyl-norleucine), and phenylalanine was replaced by 1Nal (1-naphthylalanine). These substitutions resulted in peptides with significantly improved stability and tumor-targeting properties. mdpi.com Applying this logic, the tyrosine, glutamic acid, or tryptophan in this compound could be replaced with ncAAs bearing altered side chains—for example, a halogenated tyrosine for enhanced binding or a photo-crosslinkable tryptophan analog to map interactions.

Structural and Conformational Elucidation of H Tyr Glu Trp Oh

Three-Dimensional Conformational Preferences in Solution and Solid State

The three-dimensional structure of a peptide is described by the torsion angles of its backbone, specifically the phi (φ) and psi (ψ) angles for each amino acid residue. stanford.edu The sterically allowed combinations of these angles are visualized on a Ramachandran diagram, which indicates the likely secondary structures a peptide can adopt, such as α-helices and β-sheets. stanford.edu For a short peptide like H-Tyr-Glu-Trp-OH, the structure is likely to be a flexible ensemble of conformations rather than a single, rigid state, especially in solution.

In the solid state, the peptide would adopt a more ordered conformation, likely stabilized by intermolecular interactions within the crystal lattice. Techniques like X-ray crystallography would be required to determine this specific arrangement.

In solution, the conformational preferences are a dynamic equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these solution structures. nih.govnih.gov For peptides containing aromatic residues like Tyrosine and Tryptophan, NMR can reveal insights into folding, dynamics, and interactions with the solvent or other molecules. nih.govresearchgate.net Studies on similar short peptides suggest that the conformational ensemble would be influenced by a tendency to form compact structures, such as reverse turns, stabilized by the interactions described in the following sections. The neighboring residue effect, where the side chains of adjacent amino acids influence the backbone conformation, also plays a crucial role. pnas.org

Intramolecular Hydrogen Bonding Networks within this compound

Intramolecular hydrogen bonds are critical for stabilizing specific peptide conformations. khanacademy.org this compound possesses several functional groups that can act as hydrogen bond donors and acceptors, leading to a complex network of potential interactions.

Backbone Hydrogen Bonds : The peptide backbone itself contains N-H groups (donors) and C=O groups (acceptors) that can form hydrogen bonds, often leading to stable secondary structures like turns or helices in longer peptides.

Side Chain-Backbone Hydrogen Bonds : The side chains of all three residues can interact with the backbone. The Tyrosine hydroxyl (-OH) group can donate or accept a hydrogen bond. nih.gov The Tryptophan indole (B1671886) ring contains an N-H group that is a potent hydrogen bond donor. mdpi.com A particularly notable and ubiquitous interaction is the hydrogen bond between the Tryptophan Cδ1—H group and a backbone carbonyl oxygen atom, which helps to stabilize unique structural motifs. nih.gov The Glutamic acid side chain carboxyl group (-COOH) is also a strong hydrogen bond donor and acceptor.

Side Chain-Side Chain Hydrogen Bonds : Direct interactions between the side chains can also occur. For instance, a hydrogen bond could form between the Tyrosine -OH group and the carboxyl group of Glutamic acid, or between the Trp indole N-H and the Glutamic acid carboxylate.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

Hydrogen Bond Donor Hydrogen Bond Acceptor Interaction Type Tyr side chain (-OH) Glu side chain (C=O) Side Chain - Side Chain Trp side chain (indole N-H) Glu side chain (C=O) Side Chain - Side Chain Glu side chain (-OH of COOH) Tyr side chain (-OH) Side Chain - Side Chain Tyr side chain (-OH) Backbone carbonyl (C=O) Side Chain - Backbone Trp side chain (indole N-H) Backbone carbonyl (C=O) Side Chain - Backbone aps.org Backbone amide (N-H) Glu side chain (C=O) Backbone - Side Chain Backbone amide (N-H) Backbone carbonyl (C=O) Backbone - Backbone

Solvent Effects on this compound Conformation and Stability

The solvent plays a crucial role in modulating the conformational landscape and stability of peptides. rsc.orgresearchgate.net The properties of the solvent, such as polarity, hydrogen bonding capacity, and hydrophobicity, directly influence the intramolecular and intermolecular forces governing the peptide's structure.

Aqueous Solutions (e.g., Water) : In water, a highly polar and strong hydrogen-bonding solvent, the hydrophobic effect is maximized. The peptide will tend to adopt conformations that bury the hydrophobic Tryptophan and Tyrosine side chains away from the water, while exposing the hydrophilic Glutamic acid side chain and the charged N- and C-termini. pnas.org Water molecules can also compete for hydrogen bond donors and acceptors on the peptide, potentially destabilizing some intramolecular hydrogen bonds in favor of peptide-water hydrogen bonds. aps.org

Organic Solvents :

Methanol (B129727) : This polar, protic solvent can form hydrogen bonds but is less polar than water. In methanol, the hydrophobic effect is weaker, which may lead to more extended peptide conformations. aps.org Methanol's lower ability to hydrate (B1144303) the peptide backbone can disfavor certain structures like the polyproline II (PPII) conformation. aps.org

Trifluoroethanol (TFE) : TFE is known to promote the formation of helical structures in peptides. nih.govresearchgate.net It is thought to do this by weakening competing peptide-solvent hydrogen bonds, thereby strengthening intramolecular backbone hydrogen bonds that define helices.

Dimethyl Sulfoxide (DMSO) : As a polar aprotic solvent, DMSO is a good hydrogen bond acceptor but not a donor. It can disrupt water structure and has been shown to favor a mix of β-hairpin and other conformations in some peptides. rsc.org

The final conformational ensemble of this compound in any given solvent is a delicate balance between the intrinsic conformational propensities of the peptide sequence and the specific interactions between the peptide and the solvent molecules. aps.orgnih.gov

Table 3: Summary of Compound Names

Abbreviation / Common Name Full Chemical Name This compound H-L-tyrosyl-L-glutamyl-L-tryptophan Tyr Tyrosine Glu Glutamic acid Trp Tryptophan Lys Lysine (B10760008) Arg Arginine TFE Trifluoroethanol DMSO Dimethyl sulfoxide

Molecular Interactions and Recognition Mechanisms of H Tyr Glu Trp Oh

Non-Covalent Interactions Governing H-Tyr-Glu-Trp-OH Binding

The binding affinity and specificity of this compound are dictated by a combination of non-covalent interactions. mdpi.com These forces, although individually weak, collectively contribute to the stability of the peptide-receptor complex. wikipedia.org The primary non-covalent interactions at play include π-π stacking, cation-π interactions, electrostatic forces, hydrophobic effects, and hydrogen bonding. mdpi.commdpi.com

The aromatic side chains of tyrosine and tryptophan are capable of engaging in π-π stacking interactions, a significant stabilizing force in many biological systems. mdpi.comresearchgate.net These interactions arise from the attractive, noncovalent forces between aromatic rings. In the context of this compound, the indole (B1671886) ring of tryptophan and the phenol (B47542) ring of tyrosine can stack with the aromatic moieties of a binding partner. researchgate.net

Studies on model systems have shown that pairs of aromatic amino acids, including tryptophan and tyrosine, preferentially adopt an off-centered, parallel-displaced orientation. bohrium.com This geometry is more stable than a T-shaped arrangement. bohrium.com The strength of these interactions is influenced by the electronic nature of the aromatic rings; for instance, the larger and more electron-rich indole ring of tryptophan generally forms stronger π-π stacking interactions compared to the phenyl group of tyrosine. nih.govnih.gov Computational studies on a model complex involving tryptophan and tyrosine with lumiflavin (B1675435) revealed that the tryptophan-lumiflavin interaction was stronger than the tyrosine-lumiflavin interaction. nih.gov

| Aromatic Amino Acid | Interacting Moiety | Preferred Geometry | Relative Interaction Strength |

|---|---|---|---|

| Tyrosine (Tyr) | Phenol Ring | Parallel-displaced | Moderate |

| Tryptophan (Trp) | Indole Ring | Parallel-displaced, Edge-to-face | Strong |

Cation-π interactions are a powerful non-covalent force that occurs between a cation and the electron-rich face of an aromatic ring. proteopedia.org The aromatic side chains of both tyrosine and tryptophan in this compound can participate in these interactions with cationic species, such as protonated amino groups (like the N-terminus of the peptide itself or a lysine (B10760008)/arginine residue in a receptor) or metal ions. proteopedia.orgnih.gov

Research has shown that tryptophan, with its highly electron-rich indole ring, is particularly effective at forming cation-π interactions, often more so than tyrosine or phenylalanine. nih.govnih.govpnas.org These interactions are a significant contributor to the stability of protein structures and protein-ligand complexes. proteopedia.orgpnas.org The geometry of cation-π interactions can vary, with the cation typically positioned over the face of the aromatic ring. proteopedia.org Studies have indicated that these interactions can contribute significantly to binding energies, making them competitive with other non-covalent forces like hydrogen bonds. caltech.edu

The side chain of glutamic acid in this compound contains a carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH. researchgate.netwikipedia.org This anionic carboxylate group can engage in strong electrostatic interactions with positively charged groups on a binding partner. researchgate.net

A specific and highly significant type of electrostatic interaction is the salt bridge, which is a combination of an ionic bond and a hydrogen bond. wikipedia.orgyoutube.com In the context of this compound, the glutamate (B1630785) residue can form a salt bridge with a cationic residue such as lysine or arginine in a receptor. youtube.com This interaction involves the electrostatic attraction between the negatively charged carboxylate and the positively charged ammonium (B1175870) or guanidinium (B1211019) group, and is further stabilized by hydrogen bonds between the two groups. wikipedia.orgstackexchange.com The strength of a salt bridge is influenced by its environment; it is strongest in a hydrophobic pocket where the interacting charges are shielded from the solvent. researchgate.net

| Interaction Type | Interacting Groups | Key Features |

|---|---|---|

| Ion-ion Interaction | Glu (COO-) and a cation (e.g., Lys-NH3+, Arg-NH(NH2)2+) | Strong, long-range electrostatic attraction. |

| Salt Bridge | Glu (COO-) and a protonated amine (e.g., Lys-NH3+) | Combination of ionic bonding and hydrogen bonding. wikipedia.org |

Hydrophobic interactions are a major driving force in the binding of molecules in aqueous environments. nih.gov They arise from the tendency of nonpolar groups to be excluded from water. The aromatic side chains of tyrosine and tryptophan, as well as the aliphatic portion of the glutamic acid side chain, contribute to the hydrophobic character of this compound. mdpi.comwisc.edu

Hydrogen bonds are directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). libretexts.org The this compound peptide has multiple potential hydrogen bond donors and acceptors, allowing for the formation of extensive hydrogen bonding networks with a receptor.

The hydroxyl group (-OH) of tyrosine can act as both a hydrogen bond donor and acceptor. nih.gov The indole nitrogen (-NH) of tryptophan is a hydrogen bond donor. mdpi.com The carboxylate group of glutamic acid contains oxygen atoms that are excellent hydrogen bond acceptors. Furthermore, the peptide backbone itself, with its amide (-NH) and carbonyl (-C=O) groups, can participate in hydrogen bonding. nih.gov These networks of hydrogen bonds are critical for the specificity and stability of the binding interaction. researchgate.netresearchgate.net

| Amino Acid Residue | Functional Group | Role |

|---|---|---|

| Tyrosine (Tyr) | Hydroxyl (-OH) | Donor |

| Acceptor | ||

| Glutamic Acid (Glu) | Carboxylate (-COO-) | Acceptor |

| Tryptophan (Trp) | Indole (-NH) | Donor |

| Peptide Backbone | Amide (-NH) | Donor |

| Carbonyl (-C=O) | Acceptor |

Interaction with Model Receptors and Host Molecules

The study of this compound and similar peptides with model receptors provides valuable insights into their binding mechanisms. For instance, the binding of tryptophan-containing peptides to synthetic hosts like crown ethers has been investigated. nih.gov These studies reveal the importance of a combination of interactions, including π-π stacking between the indole ring and an aromatic unit of the host, cation-π interactions between the N-terminal ammonium group and the host, and hydrophobic effects. nih.gov

Influence of Amino Acid Sequence and Position on Binding Affinity

The binding affinity of a peptide is not merely the sum of its constituent amino acid interactions but is critically dependent on the sequence and spatial position of each residue. nih.gov The unique properties of Tyrosine (Tyr), Glutamic acid (Glu), and Tryptophan (Trp) in the this compound sequence each contribute to the molecule's recognition profile.

The aromatic side chains of Tyrosine and Tryptophan can participate in several crucial non-covalent interactions. These include hydrophobic interactions, where the nonpolar rings are buried in a receptor's binding pocket away from the aqueous environment, and π-stacking interactions with other aromatic residues in the receptor. nih.gov The negatively charged carboxylate side chain of Glutamic acid at physiological pH allows for ionic bonds or hydrogen bonds with positively charged or polar residues on a receptor. nih.gov

The position of each amino acid is paramount. Studies on various peptides have shown that the location of charged and hydrophobic residues significantly impacts binding. For instance, research on amphipathic peptides demonstrates that sequences with positively charged side chains at the extremity bind more frequently to lipid bilayers than those with the charge in the middle of the sequence. nih.gov Similarly, peptides with hydrophobic residues like phenylalanine (structurally similar to tyrosine and tryptophan) at their ends show a higher tendency for adsorption. nih.gov

The table below illustrates hypothetical data based on research principles, showing how single amino acid substitutions in a peptide sequence can alter binding affinity for a target receptor. nih.gov

| Peptide Analogue | Substituted Position | Substituted Amino Acid | Predicted Change in Binding Energy (ΔΔG, kcal/mol) | Observed Relative Binding Affinity |

|---|---|---|---|---|

| Parent Peptide (e.g., X-Y-Z) | - | - | 0.0 | 100% |

| Analogue 1 | Position 1 | Alanine (Ala) | +1.5 | 30% |

| Analogue 2 | Position 2 | Leucine (Leu) | -1.2 | 250% |

| Analogue 3 | Position 2 | Alanine (Ala) | +2.0 | 15% |

| Analogue 4 | Position 3 | Tyrosine (Tyr) | -0.8 | 180% |

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters. pnas.org Kinetics describes the rates of association (on-rate, k_on) and dissociation (off-rate, k_off), while thermodynamics describes the energy changes associated with the binding event at equilibrium. nih.gov

Ligand-receptor binding is often more complex than a simple lock-and-key model. Many biological interactions, particularly those involving peptides and proteins, follow an "induced-fit" mechanism. nih.gov In this model, the initial binding event is followed by conformational changes in both the ligand and the receptor, leading to a more stable, high-affinity complex. nih.govnih.gov

Thermodynamic analysis of such interactions often reveals key insights. The binding of T-cell receptors (TCRs) to peptide-MHC complexes, for example, is characterized by a large, negative change in heat capacity (ΔCp). nih.gov This signature is indicative of a process where significant nonpolar surface area is removed from solvent exposure upon binding, a hallmark of coupled folding and binding. nih.govnih.gov

Enthalpy (ΔH) reflects the change in heat content, primarily from the formation or breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions. A negative ΔH indicates a favorable, exothermic process.

Entropy (ΔS) reflects the change in disorder. The binding of a flexible peptide to a receptor typically leads to a decrease in conformational entropy, which is unfavorable. However, the release of ordered water molecules from the binding interface can provide a favorable entropic contribution. nih.gov

In many peptide-receptor systems, there is an enthalpy-entropy compensation, where a favorable enthalpic change is often opposed by an unfavorable entropic change, or vice versa. nih.gov The kinetic analysis of these interactions reveals that both the association and dissociation rates can be highly dependent on temperature, indicating the presence of significant energy barriers to both binding and unbinding. pnas.orgnih.gov This dynamic nature is crucial for biological function, allowing for both specific recognition and timely signal termination.

The following table provides representative thermodynamic values for a hypothetical peptide-receptor binding event that follows an induced-fit model, based on data from analogous systems. nih.gov

| Thermodynamic Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Association Constant | KA | 105 - 107 M-1 | High affinity of ligand for the receptor. |

| Gibbs Free Energy Change | ΔG° | -7 to -10 kcal/mol | Spontaneous and favorable binding. |

| Enthalpy Change | ΔH° | -15 kcal/mol | Exothermic; formation of favorable bonds. |

| Entropy Change | -TΔS° | +5 kcal/mol | Unfavorable ordering of the system upon binding. |

| Heat Capacity Change | ΔCp | -0.5 kcal/mol·K | Significant burial of nonpolar surfaces; characteristic of induced fit. |

Enzymatic Reactions and Biochemical Transformations Involving H Tyr Glu Trp Oh

The tripeptide H-Tyr-Glu-Trp-OH, composed of tyrosine, glutamic acid, and tryptophan, is subject to a variety of enzymatic reactions and biochemical transformations due to the specific chemical properties of its constituent amino acid residues. These reactions are primarily catalyzed by proteolytic enzymes that cleave the peptide bonds and by redox enzyme systems that interact with the aromatic side chains of tyrosine and tryptophan.

Computational Chemistry and Molecular Modeling Studies of H Tyr Glu Trp Oh

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. For a peptide like H-Tyr-Glu-Trp-OH, MD simulations can reveal its conformational flexibility, preferred shapes in different environments (e.g., in water), and the dynamic nature of its internal interactions.

The process involves creating an initial 3D model of the peptide and placing it in a simulated environment, typically a box of explicit water molecules to mimic physiological conditions. nih.gov A physics-based force field (e.g., AMBER, GROMACS, CHARMM) is chosen to define the energy of the system based on the positions of its atoms. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their subsequent positions over a series of very small time steps, generating a trajectory of the peptide's motion. springernature.com

Analysis of the MD trajectory for this compound would provide key insights:

Conformational States: By clustering the conformations from the trajectory, researchers can identify the most stable and frequently adopted shapes of the peptide.

Flexibility: The Root Mean Square Fluctuation (RMSF) of each amino acid residue can be calculated to identify which parts of the peptide are rigid and which are more flexible. For this compound, this would reveal the relative motions of the Tyr, Glu, and Trp side chains.

Intramolecular Interactions: The simulation can track the formation and breaking of hydrogen bonds and other non-covalent interactions within the peptide, which are crucial for maintaining its three-dimensional structure. researchtrends.net

While specific MD studies on this compound are not prominent in the literature, the methodology is standard for peptide characterization. springernature.commdpi.com Such a study would be a critical first step in understanding the structural basis of its biological activity.

Quantum Mechanics (QM) Calculations of Electronic Structure and Interactions

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of a molecule. nih.gov For this compound, QM calculations can elucidate its intrinsic chemical reactivity, spectroscopic properties, and the nature of its non-covalent interactions.

A QM study of this compound would typically involve calculating a range of electronic descriptors. researchgate.net Key applications include:

Geometry Optimization: Finding the most stable, lowest-energy conformation of the molecule in a vacuum.

Charge Distribution: Determining the partial atomic charges on each atom, which reveals the molecule's polarity and sites susceptible to electrostatic interactions.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitability. The aromatic side chains of Tyrosine and Tryptophan are significant contributors to these orbitals.

Electrostatic Potential (ESP) Mapping: Visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule's surface, predicting sites for electrophilic and nucleophilic attack.

Interaction Energies: Accurately calculating the strength of intramolecular hydrogen bonds or the interaction energy between the peptide and another molecule. Studies on tryptophan-containing systems have used QM to calculate electron transfer rates, a process dictated by electronic structure and distance between interacting groups. nih.gov

The following table summarizes the types of electronic properties that can be determined for this compound using QM methods.

| Property | Description | Relevance to this compound |

| Total Energy | The absolute electronic energy of a given conformation. | Used to compare the relative stability of different peptide conformations. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap indicates chemical reactivity and the energy required for electronic excitation. The indole (B1671886) ring of Trp often dominates the HOMO. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to interact with polar molecules and electric fields. |

| Atomic Charges | The partial charge assigned to each atom in the molecule. | Identifies nucleophilic (negative) and electrophilic (positive) sites, crucial for predicting interaction points with receptors. The carboxyl group of Glu is a key negatively charged site. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations on the molecule's surface. | Maps electron-rich and electron-poor regions, providing a visual guide to reactivity and intermolecular interactions. |

Docking Studies and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. nih.gov For this compound, docking studies can be used to hypothesize its biological targets and understand the molecular basis of its activity.

The docking process involves:

Preparation of Receptor and Ligand: A high-resolution 3D structure of a target protein is obtained, often from a crystallographic database. The this compound peptide is built as a 3D model and its rotatable bonds are defined.

Binding Site Definition: A specific region on the protein, usually a known active or allosteric site, is defined as the search space for the docking algorithm.

Sampling and Scoring: The docking software (e.g., AutoDock, GOLD) systematically places the ligand into the binding site in numerous possible conformations and orientations. researchgate.net Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity, typically as a negative score where a lower value indicates a stronger predicted interaction. researchgate.net

The output of a docking study provides a predicted binding pose and a docking score. Analysis of the best-scoring pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Between the peptide's amide backbone or polar side chains (like Glu and Tyr) and residues in the protein's active site.

Electrostatic Interactions: Between the charged glutamate (B1630785) side chain and positively charged residues (e.g., Arginine, Lysine) on the protein.

Hydrophobic and Pi-stacking Interactions: Involving the aromatic rings of Tyrosine and Tryptophan with nonpolar or aromatic residues on the protein. mdpi.com

While no specific docking studies for this compound are published, the table below illustrates the kind of results one would expect from such an analysis.

| Hypothetical Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Protein Residues | Predicted Interaction Types |

| Enzyme X (e.g., Protease) | -8.5 | Asp-102, His-57, Ser-195 | Hydrogen bond with Ser-195; Salt bridge from Glu to His-57; Pi-stacking from Trp with a Phe residue. |

| Receptor Y (e.g., GPCR) | -7.9 | Arg-210, Gln-115, Tyr-301 | Salt bridge from Glu to Arg-210; Hydrogen bond with Gln-115; Pi-stacking from Tyr with Tyr-301. |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are essential for predicting the activity of new compounds without the need for experimental testing, thereby accelerating the discovery process. mdpi.com

To build a QSAR model relevant to this compound, a researcher would:

Compile a Dataset: Gather a collection of peptides with experimentally measured data for a specific activity (e.g., antioxidant capacity, enzyme inhibition).

Calculate Molecular Descriptors: For each peptide in the dataset, including this compound, calculate a large number of numerical descriptors that encode its structural, physical, and chemical features.

Develop and Validate a Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the activity. The model's predictive power is then rigorously validated. conicet.gov.ar

For a tripeptide like this compound, a wide array of descriptors would be calculated, as shown in the table below.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular weight, atom count, rotatable bond count | Basic composition and size of the peptide. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices, Balaban J index | Atomic connectivity and branching of the peptide structure. |

| Geometrical (3D) | Radius of gyration, solvent-accessible surface area (SASA), shadow indices | The 3D shape, size, and surface properties of the peptide. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Electronic structure, reactivity, and polarity derived from QM calculations. |

| Physicochemical | LogP (hydrophobicity), pKa, polar surface area (PSA) | Properties related to the peptide's behavior in different environments (e.g., partitioning between water and lipids). |

A validated QSAR model could then be used to predict the activity of this compound or to guide the modification of its structure to improve its potency.

De Novo Peptide Design Based on this compound Motif

De novo (from scratch) peptide design is a computational approach to create entirely new peptide sequences with a desired structure or function. nih.gov The this compound sequence can serve as a "motif" or starting point for such design efforts, particularly if it possesses a known, desirable property (e.g., antioxidant activity, receptor binding).

The design process can follow several strategies: researchgate.net

Motif-Based Library Design: The YGW sequence can be used as a fixed core. A virtual library of new peptides can be generated by systematically substituting the amino acids at the N- and C-termini or by inserting new residues. For example, one could explore how replacing Tyr with Phe or another aromatic residue affects activity.

Structure-Based Design: If a specific target protein is known, the this compound peptide could be used as an initial scaffold for docking. Computational algorithms can then suggest mutations to the peptide sequence that would improve its binding affinity and specificity for the target's active site. nih.gov

Property-Driven Design: If the goal is to optimize a physicochemical property, like antioxidant potential, a QSAR model could be used in reverse. The model, which predicts activity from structure, can help identify which structural features (and thus which amino acid changes) are most likely to increase the desired activity.

In all these approaches, the computational tools described in the previous sections (MD, QM, Docking, QSAR) are integrated into a workflow. Newly designed peptide sequences are first evaluated in silico for their stability (via MD simulations), electronic properties (via QM), binding affinity (via docking), and predicted activity (via QSAR) before the most promising candidates are selected for chemical synthesis and experimental validation. researchgate.net This iterative cycle of design, computation, and experimentation is a hallmark of modern peptide engineering.

Advanced Spectroscopic Characterization of H Tyr Glu Trp Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of peptides in solution and solid states. researchgate.netunito.ithmdb.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity, spatial proximity, and molecular motion.

Chemical Shift Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a fingerprint of the molecular structure. hw.ac.uk In peptides, the chemical shifts of protons (¹H) and carbons (¹³C) are influenced by the amino acid sequence, secondary structure, solvent exposure, and hydrogen bonding. ucl.ac.uk

Analysis of the ¹H NMR spectrum of H-Tyr-Glu-Trp-OH allows for the assignment of signals to specific protons within the tyrosine, glutamic acid, and tryptophan residues. Protons in different environments, such as the aromatic rings of tyrosine and tryptophan, the peptide backbone (amide and α-protons), and the side chains, resonate at characteristic frequencies. northwestern.edu For instance, the aromatic protons of Tyr and Trp typically appear downfield (6.5-8.0 ppm) due to ring current effects, while aliphatic protons of the side chains and backbone are found more upfield. chemicalbook.comresearchgate.net The exchangeable amine (-NH2) and hydroxyl (-OH) protons can exhibit broad signals and their chemical shifts are often dependent on factors like pH, temperature, and solvent. hw.ac.uk

A predicted ¹H NMR chemical shift assignment for this compound in an aqueous solvent is presented below. These values are estimates based on typical chemical shifts for these amino acid residues within a peptide chain. northwestern.edunih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on a row to highlight it.

| Amino Acid Residue | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| Tyrosine (Tyr) | α-CH | 4.3 - 4.6 |

| β-CH₂ | 2.9 - 3.1 | |

| Aromatic C2,6-H | 7.1 - 7.2 | |

| Aromatic C3,5-H | 6.8 - 6.9 | |

| Glutamic Acid (Glu) | α-CH | 4.2 - 4.3 |

| β-CH₂ | 1.9 - 2.1 | |

| γ-CH₂ | 2.2 - 2.4 | |

| Tryptophan (Trp) | α-CH | 4.6 - 4.7 |

| β-CH₂ | 3.2 - 3.3 | |

| Indole (B1671886) N-H | 10.0 - 10.2 | |

| Indole C2-H | 7.2 - 7.3 | |

| Indole C4-H | 7.6 - 7.7 | |

| Indole C5-H | 7.1 - 7.2 | |

| Indole C6-H | 7.0 - 7.1 | |

| Indole C7-H | 7.4 - 7.5 |

NOESY and ROESY for Proximity Information

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the three-dimensional structure of peptides. These techniques detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.

NOESY cross-peaks identify spatial proximities and are used to establish distance restraints for conformational analysis and structure calculation. For this compound, NOESY spectra would reveal:

Intra-residue correlations: Proximities between protons within the same amino acid residue (e.g., between the α-proton and side-chain protons).

Inter-residue correlations: Proximities between protons on adjacent or nearby residues (e.g., between the amide proton of Glu and the α-proton of Tyr), which are crucial for defining the peptide backbone conformation.

Side-chain interactions: Potential through-space interactions between the aromatic rings of Tyr and Trp, or between the side chains and the backbone. researchgate.net

ROESY provides similar proximity information to NOESY but is often preferred for intermediate-sized molecules like this tripeptide, as it avoids the issue of zero or weak NOE signals that can occur for molecules with certain rotational correlation times.

Solid-State NMR for Membrane Interactions

Solid-state NMR (ssNMR) is uniquely suited for studying peptides and proteins within a native-like membrane environment, such as a lipid bilayer. nih.gov This is particularly relevant for this compound, as the aromatic, amphipathic side chains of tyrosine and tryptophan are known to act as "interfacial anchors," positioning peptides at the membrane-water interface. nih.govvanderwellab.org

By incorporating isotope-labeled (e.g., ²H, ¹³C, ¹⁵N) versions of the peptide into lipid bilayers, ssNMR can provide detailed information on:

Peptide Orientation and Tilt: The orientation of the peptide backbone and the side chains of Tyr and Trp relative to the membrane normal can be determined. nih.gov

Depth of Insertion: The depth to which the aromatic side chains penetrate the lipid bilayer can be measured, clarifying their role as anchors.

Local Dynamics: ssNMR can characterize the motion of the peptide, from the rapid reorientation of the aromatic rings to the slower, collective motions of the entire molecule within the membrane. nih.gov

Lipid-Peptide Interactions: The technique can probe how the peptide perturbs the order and dynamics of the surrounding lipid molecules, providing insight into the mutual adaptation of the peptide and the membrane. vanderwellab.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis. chemicalbook.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile biomolecules like peptides. nih.gov It transfers ions from solution into the gas phase with minimal fragmentation. For this compound (monoisotopic mass: 496.1958 Da), ESI-MS would typically show a prominent signal for the singly protonated molecule, [M+H]⁺, at an m/z of approximately 497.20. Other common adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. researchgate.net

Table 2: Predicted ESI-MS Adducts for this compound This table is interactive. Click on a row to highlight it.

| Ion Species | Formula | Predicted Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₂₅H₂₉N₄O₇]⁺ | 497.2031 |

| [M+Na]⁺ | [C₂₅H₂₈N₄O₇Na]⁺ | 519.1850 |

| [M+K]⁺ | [C₂₅H₂₈N₄O₇K]⁺ | 535.1589 |

| [M+2H]²⁺ | [C₂₅H₃₀N₄O₇]²⁺ | 249.1052 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and inducing its fragmentation through collision-induced dissociation (CID). springernature.com The resulting fragment ions are then analyzed to determine the peptide's amino acid sequence.

Cleavage of the peptide backbone amide bonds results in characteristic N-terminal fragments (a, b, and c ions) and C-terminal fragments (x, y, and z ions). researchgate.net The most common fragments are b- and y-ions. Analysis of the mass differences between consecutive ions in a series allows for the identification of each amino acid residue.

Studies have shown that the presence of an N-terminal glutamic acid can influence fragmentation patterns, often promoting a characteristic loss of water from the precursor ion. researchgate.net

Table 3: Predicted b- and y-ion Fragments for this compound This table is interactive. Click on a row to highlight it.

| Ion | Sequence | Predicted Monoisotopic Mass (m/z) | Ion | Sequence | Predicted Monoisotopic Mass (m/z) |

|---|---|---|---|---|---|

| b₁ | Tyr | 164.0706 | y₁ | Trp | 205.0972 |

| b₂ | Tyr-Glu | 293.1135 | y₂ | Glu-Trp | 334.1401 |

| - | - | - | y₃ | Tyr-Glu-Trp | 497.2031 |

This fragmentation data provides unambiguous confirmation of the peptide's sequence and integrity. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful non-destructive techniques for studying peptides containing aromatic amino acids. The intrinsic optical properties of the tyrosine and tryptophan residues in this compound serve as natural probes of the peptide's conformation and its interactions with other molecules.

The fluorescence of this compound is dominated by the contributions from its two aromatic residues, tyrosine (Tyr) and tryptophan (Trp). Phenylalanine also possesses aromaticity, but its contribution to protein fluorescence is generally negligible due to a very low quantum yield. nih.gov Both Tyr and Trp have distinct absorption and emission characteristics. gbiosciences.com

Tryptophan is the most fluorescent amino acid, typically excited around 280 nm, with an emission maximum that is highly sensitive to the polarity of its local environment. nih.govbiosynth.comatlantis-press.com In an aqueous, polar environment, tryptophan's emission peak is around 350 nm. biosynth.com When buried in a hydrophobic region of a folded peptide or protein, the emission spectrum can shift by 10 to 20 nm to shorter wavelengths (a blueshift), accompanied by an increase in fluorescence intensity. gbiosciences.combiosynth.com

Table 1: Intrinsic Fluorescence Properties of Aromatic Amino Acids

| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Environmental Sensitivity |

| Tryptophan | ~280 | ~350 (in water) | High: Emission maximum and intensity vary with solvent polarity. gbiosciences.combiosynth.com |

| Tyrosine | ~275 | ~304 | Moderate: Fluorescence can be quenched by energy transfer to tryptophan. biosynth.com |

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions. This phenomenon is widely used to study the binding of ligands to peptides and proteins. nih.gov In the context of this compound, the quenching of the intrinsic tryptophan fluorescence can provide information about the accessibility of the Trp residue to the solvent and its interaction with binding partners.

Quenching can occur through two primary mechanisms:

Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state. This process is dependent on temperature and viscosity.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov

By systematically adding a quenching agent (like acrylamide (B121943) or iodide) to a solution of this compound, a Stern-Volmer plot can be constructed. nih.gov Analysis of this plot can reveal the quenching mechanism and provide quantitative data, such as the binding constant (K) and the number of binding sites. For example, studies on peptide nanotubes containing Tyr and Trp have used fluorescence quenching to quantify their binding affinity for DNA. researchgate.net The decrease in fluorescence lifetime upon ligand binding can also indicate a dynamic quenching process. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for analyzing the secondary structure of peptides and proteins in solution. subr.eduunits.it

The far-UV CD spectrum (180-260 nm) is dominated by the absorption of the peptide backbone amide bonds. units.it The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures:

α-Helix: Shows a positive band around 190-195 nm and two negative bands at approximately 208 nm and 222 nm. units.it

β-Sheet: Characterized by a negative band around 217-218 nm and a positive band near 195-197 nm. units.it

Random Coil: Displays a strong negative band below 200 nm. units.it

For a short peptide like this compound, the CD spectrum would likely indicate a predominantly disordered or random coil structure in aqueous solution. However, the technique is highly sensitive to conformational changes induced by alterations in the environment (e.g., solvent, pH) or upon binding to a target molecule. Even for very short peptides, defined helical structures can be observed under specific conditions, such as in helix-forming systems. pnas.org

Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Band |

| α-Helix | Positive band at ~190-195 nm; Negative bands at ~208 nm and ~222 nm. units.it |

| β-Sheet | Negative band at ~217-218 nm; Positive band at ~195-197 nm. units.it |

| Random Coil | Strong negative band below 200 nm. units.it |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a peptide. These vibrations are sensitive to the peptide's backbone conformation, hydrogen bonding, and side-chain environment, providing a detailed picture of its structure. nih.govnih.gov

The IR and Raman spectra of peptides are characterized by several key "amide bands" that arise from vibrations of the peptide backbone. The most informative of these for secondary structure determination are the Amide I, II, and III bands. researchgate.netleibniz-fli.de

Amide I: (1600-1700 cm⁻¹) This band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure. leibniz-fli.deaip.org Its frequency is directly influenced by hydrogen bonding patterns and the backbone conformation.